5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine
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Overview
Description
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group, a phenyl group, and diethyl and methyl groups. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-3-methylpyridin-2-amine. This intermediate is then reacted with benzylamine under controlled conditions to introduce the amino(phenyl)methyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share structural similarities and exhibit similar reactivity and biological activities.
Phenylpyrimidines: Another class of heterocyclic compounds with comparable properties and applications
Uniqueness
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H23N3 |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-N,N-diethyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N3/c1-4-20(5-2)17-13(3)11-15(12-19-17)16(18)14-9-7-6-8-10-14/h6-12,16H,4-5,18H2,1-3H3 |
InChI Key |
OLIWDYGGFQRUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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